molecular formula C18H22O8P2 B077480 [4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate CAS No. 13425-53-1

[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate

Cat. No.: B077480
CAS No.: 13425-53-1
M. Wt: 428.3 g/mol
InChI Key: NLORYLAYLIXTID-UHFFFAOYSA-N
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Description

Fosfestrol, also known as diethylstilbestrol diphosphate, is a synthetic nonsteroidal estrogen of the stilbestrol group. It is primarily used in the treatment of prostate cancer in men. Fosfestrol acts as a prodrug of diethylstilbestrol, meaning it is converted into the active form, diethylstilbestrol, in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fosfestrol is synthesized through the esterification of diethylstilbestrol with phosphoric acid. The reaction involves the use of diethylstilbestrol and phosphoric acid under controlled conditions to form the diphosphate ester .

Industrial Production Methods: In industrial settings, fosfestrol is produced by reacting diethylstilbestrol with phosphoric acid in the presence of a catalyst. The reaction is carried out in a solvent, typically an alcohol, at elevated temperatures to ensure complete esterification. The product is then purified through crystallization or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: Fosfestrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fosfestrol has several scientific research applications, including:

Mechanism of Action

Fosfestrol exerts its effects by acting as an agonist of the estrogen receptor, the biological target of estrogens like estradiol. It is converted into diethylstilbestrol in the body, which then binds to estrogen receptors and modulates gene expression. This leads to the inhibition of testosterone production and the suppression of prostate cancer cell growth .

Comparison with Similar Compounds

Uniqueness of Fosfestrol: Fosfestrol is unique due to its diphosphate ester structure, which allows it to act as a prodrug of diethylstilbestrol. This structural feature provides a controlled release of the active compound, making it effective in the treatment of prostate cancer .

Properties

IUPAC Name

[4-[4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O8P2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLORYLAYLIXTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O8P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859452
Record name [(3E)-Hex-3-ene-3,4-diyl]di(4,1-phenylene) bis[dihydrogen (phosphate)]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13425-53-1
Record name Phenol, 4,4′-(1,2-diethyl-1,2-ethenediyl)bis-, 1,1′-bis(dihydrogen phosphate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13425-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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